![molecular formula C18H24BrNO2 B12997185 tert-Butyl (R)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12997185.png)
tert-Butyl (R)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and an azaspirooctane core. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of tert-Butyl ®-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azaspirooctane core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the bromophenyl group: This can be achieved through a bromination reaction using reagents such as N-bromosuccinimide (NBS).
Attachment of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
tert-Butyl ®-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ®-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Its rigid structure may interact with biological targets in unique ways.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate. Its stability and functional groups make it a promising scaffold for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of tert-Butyl ®-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the azaspirooctane core provides rigidity and stability. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
tert-Butyl ®-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate: This compound has a similar spirocyclic core but lacks the bromophenyl group, making it less versatile in terms of functionalization.
tert-Butyl 5,8-diazaspiro[2.5]octane-8-carboxylate: This compound has a different substitution pattern on the spirocyclic core, which may affect its reactivity and biological activity.
The uniqueness of tert-Butyl ®-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate lies in its combination of functional groups and spirocyclic structure, which provides a balance of stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C18H24BrNO2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(18)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3/t15-/m0/s1 |
InChI Key |
ULBLEEIHHSBAGH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H]2C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


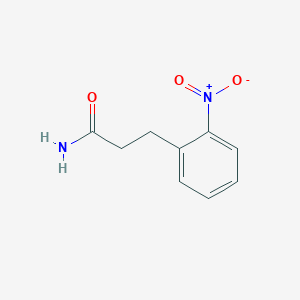
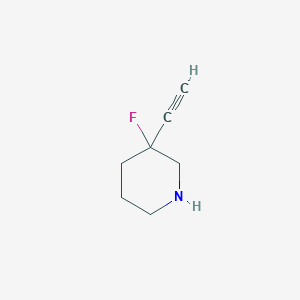
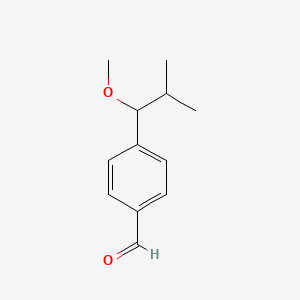
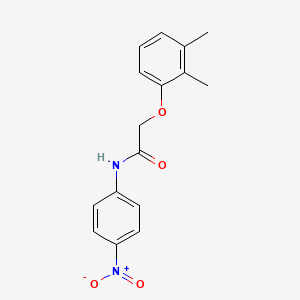

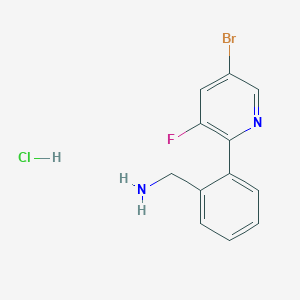
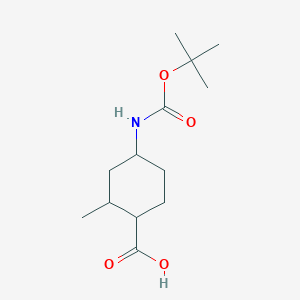
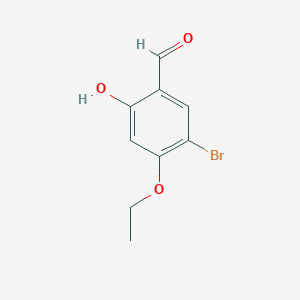
![1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)
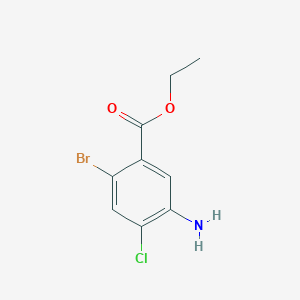

![6-(2,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12997179.png)


